molecular formula C9H14O2 B1433136 3-Methoxy-2-methylspiro[3.3]heptan-1-one CAS No. 1427381-02-9

3-Methoxy-2-methylspiro[3.3]heptan-1-one

Cat. No.: B1433136
CAS No.: 1427381-02-9
M. Wt: 154.21 g/mol
InChI Key: PJUMGKXWUAKDEI-UHFFFAOYSA-N
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Description

3-Methoxy-2-methylspiro[33]heptan-1-one is an organic compound with the molecular formula C9H14O2 It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom

Preparation Methods

The synthesis of 3-Methoxy-2-methylspiro[3.3]heptan-1-one typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the methoxy group: This step involves the methylation of a hydroxyl group using reagents such as methyl iodide in the presence of a base.

    Final purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

3-Methoxy-2-methylspiro[3.3]heptan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles such as halides or amines under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Methoxy-2-methylspiro[3.3]heptan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways, providing insights into biological processes.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins with unique properties.

Mechanism of Action

The mechanism of action of 3-Methoxy-2-methylspiro[3.3]heptan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of these targets. Pathways involved may include inhibition or activation of enzymatic reactions, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

3-Methoxy-2-methylspiro[3.3]heptan-1-one can be compared with other spiro compounds, such as:

    Spiro[2.4]heptane: Lacks the methoxy and methyl groups, resulting in different chemical properties and reactivity.

    3-Methoxyspiro[3.3]heptan-1-one: Similar structure but without the methyl group, affecting its steric and electronic characteristics.

    2-Methylspiro[3.3]heptan-1-one: Lacks the methoxy group, leading to differences in polarity and solubility.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-methoxy-2-methylspiro[3.3]heptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-6-7(10)9(4-3-5-9)8(6)11-2/h6,8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUMGKXWUAKDEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2(C1=O)CCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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